5-ethyl-6-methylpyridin-3-amine
Description
5-Ethyl-6-methylpyridin-3-amine is a pyridine derivative characterized by an ethyl group at the 5-position and a methyl group at the 6-position of the pyridine ring, with an amine substituent at the 3-position.
Properties
CAS No. |
2296567-01-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Halogenated Pyridines
A common approach to synthesizing pyridine amines involves substituting halogen atoms on the pyridine ring with amine groups. For this compound, this could entail starting with a 3-halo-5-ethyl-6-methylpyridine precursor. The halogen (e.g., chlorine or bromine) at the 3-position undergoes displacement with ammonia or an amine source under high-temperature conditions. Catalysts such as copper(I) iodide or palladium complexes may enhance reactivity. However, regioselectivity challenges arise due to the steric effects of the ethyl and methyl groups at positions 5 and 6, potentially leading to byproducts.
Reduction of Nitro Derivatives
Reduction of a nitro group to an amine is a well-established method. If 5-ethyl-6-methylpyridin-3-nitrobenzene is accessible, catalytic hydrogenation () or stoichiometric reducing agents (e.g., ) could yield the target amine. This method requires careful control of reaction conditions to avoid over-reduction or decomposition.
Reductive Amination of Ketones
Reductive amination offers a route to introduce the amine group via a ketone intermediate. For example, 5-ethyl-6-methylpyridin-3-one could react with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (). This method is advantageous for its mild conditions but depends on the availability of the ketone precursor.
Industrial-Scale Synthesis and Process Optimization
Condensation and Cyclization Reactions
Industrial protocols for pyridine derivatives often employ condensation reactions. A patented method for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, involves condensing 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester in the presence of sodium methoxide. While this process targets a sulfone, analogous steps—such as hydrolysis, decarboxylation, and oxidation—could be adapted for this compound by modifying the starting materials and reaction conditions.
Table 1: Key Reaction Parameters for Pyridine Derivative Synthesis
In-Situ Oxidation Strategies
The oxidation of thioether intermediates to sulfones is critical in related syntheses. For this compound, oxidation steps may involve converting sulfide groups to sulfoxides or sulfones using hydrogen peroxide () or Oxone®. The patent WO2013065064A1 highlights the elimination of tungsten-based catalysts (e.g., ) to avoid residual metal impurities, a consideration equally vital for amine synthesis to meet pharmaceutical purity standards.
Analytical Characterization and Quality Control
Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the structure of this compound. -NMR would reveal distinct signals for the ethyl ( 1.2–1.4 ppm, triplet), methyl ( 2.4–2.6 ppm, singlet), and amine ( 4.8–5.2 ppm, broad) groups. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) ensure purity and quantify byproducts.
Purity Challenges
Industrial processes face hurdles in eliminating genotoxic impurities, such as alkylating agents formed during acidic conditions. For this compound, strict control of reaction pH and solvent selection (e.g., methanol for hot pulping) is crucial to achieve >99.5% HPLC purity with individual impurities below 0.1% .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-ethyl-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methylpyridin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 5-ethyl-6-methylpyridin-3-amine and related pyridin-3-amine derivatives:
Electronic and Steric Effects
- 6-Methylpyridin-3-amine (C₆H₈N₂) : The absence of an ethyl group reduces steric hindrance compared to the target compound. Crystallographic data shows that the methyl group deviates only 0.021 Å from the pyridine plane, enabling efficient intermolecular N–H···N hydrogen bonding . In contrast, the ethyl group in this compound likely disrupts such packing due to increased steric bulk.
- 5-Bromo-6-methoxypyridin-3-amine (C₇H₉BrN₂O) : The bromine atom at the 5-position is strongly electron-withdrawing, which could deactivate the ring toward electrophilic substitution compared to the electron-donating ethyl group in the target compound. The methoxy group at the 6-position may also enhance solubility in polar solvents .
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-6-methylpyridin-3-amine, and how can reaction efficiency be monitored?
Methodological Answer:
- Pd-Catalyzed Cross-Coupling : Adapt methods from analogous pyridine derivatives, such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., 5-bromo-6-methylpyridin-3-amine) with ethyl boronic acids. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in solvent systems like DME/H₂O (10:1) at 90–150°C .
- Reductive Amination : React 5-ethyl-6-methylpyridine-3-carbaldehyde with ammonia or amines under H₂ or using NaBH₃CN as a reducing agent. Control temperature (0–25°C) to minimize side reactions .
- Monitoring : Use thin-layer chromatography (TLC) for real-time reaction tracking and NMR spectroscopy (¹H/¹³C) for final product validation. Compare spectral data with databases like PubChem for structural confirmation .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol). Use SHELX programs (SHELXL/SHELXS) for structure refinement, leveraging high-resolution data to resolve methyl/ethyl substituent positions .
- Spectroscopic Analysis :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish amine protons (δ 3.5–5.0 ppm) and alkyl groups (δ 1.0–2.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, comparing observed [M+H]⁺ with theoretical values.
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR assignments with IR (amine N-H stretches at ~3300 cm⁻¹) and HPLC purity checks (>95%).
- Statistical Refinement : For crystallographic discrepancies (e.g., bond-length outliers), use SHELXL’s weighting schemes and residual density maps to adjust thermal parameters .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6-methylpyridin-3-amine) to identify substituent-induced deviations .
Q. What computational methods predict the reactivity and binding affinity of this compound in drug discovery?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Validate docking poses with MD simulations (AMBER) .
- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (logP, bioavailability) based on substituent effects .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified alkyl/aryl groups (e.g., trifluoromethyl, methoxy) to assess steric/electronic effects on bioactivity .
- Biological Assays : Test inhibitory potency (IC₅₀) against target enzymes (e.g., cytochrome P450) using fluorescence-based assays. Correlate activity with Hammett σ values for electronic effects .
- Data Analysis : Apply multivariate regression to identify key substituent parameters (e.g., lipophilicity, polar surface area) driving activity .
Q. What strategies mitigate challenges in analyzing substituent effects on the compound’s physicochemical properties?
Methodological Answer:
- Hammett Analysis : Quantify electronic effects using σ constants for substituents (e.g., -CH₃: σ = -0.17, -C₂H₅: σ = -0.15) to predict pKa or redox behavior .
- Thermodynamic Studies : Measure solubility via shake-flask method in buffers (pH 1–7) and correlate with calculated logD values (ChemAxon).
- Crystallographic Trends : Compare packing motifs (e.g., hydrogen-bonding networks) across derivatives to explain solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
